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molecular formula C6H8N2O2 B1269462 3-(1H-pyrazol-1-yl)propanoic acid CAS No. 89532-73-0

3-(1H-pyrazol-1-yl)propanoic acid

Cat. No. B1269462
M. Wt: 140.14 g/mol
InChI Key: QSTMEFBMAAWLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972064

Procedure details

6.8 g of pyrazole were reacted with ethyl 3-chloropropionate as in Example 3 and processed further in a similar manner. 11.8 g ([lacuna] of theory) of 3-(N-pyrazolyl)propionic acid are obtained as a white powder of m.p. 70° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.Cl[CH2:7][CH2:8][C:9]([O:11]CC)=[O:10]>>[N:1]1([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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